N,N'-bis(4-cyanophenyl)propanediamide
Description
N,N'-bis(4-cyanophenyl)propanediamide is a bisamide compound derived from propanediamide (malonamide) with two 4-cyanophenyl substituents attached to the nitrogen atoms. For example, similar bisamide compounds are used as ligands for metal complexes (e.g., silver or copper) and as monomers in polyimide synthesis .
Properties
CAS No. |
175081-50-2 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.3 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
N,N'-bis(4-cyanophenyl)propanediamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and its potential biological activity.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N'-bis(4-cyanophenyl)propanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano groups can act as electron-withdrawing groups, influencing the electronic properties of the compound and its reactivity. The propanediamide backbone provides structural rigidity, which can affect the compound's binding affinity and specificity to biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the aryl groups significantly alter the compound's properties. Below is a comparative analysis of key analogs:
*Estimated based on structural similarity to .
Key Observations:
- Electron-Withdrawing Groups (CN, NO₂): The cyano and nitro groups enhance polarity and may improve solubility in polar solvents. Nitro derivatives are often used as scaffolds in medicinal chemistry due to their reactivity .
- Electron-Donating Groups (OCH₃): Methoxy-substituted analogs exhibit higher thermal stability (e.g., boiling point ~610°C) and are utilized in metal coordination chemistry .
- Halogenated Derivatives (Cl): Chlorine substituents increase molecular weight and may enhance binding affinity in ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
